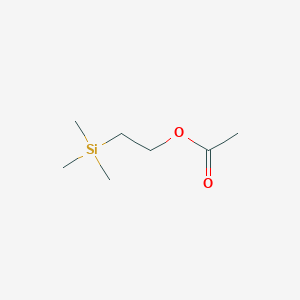

2-(Trimethylsilyl)ethyl acetate

Übersicht

Beschreibung

2-(Trimethylsilyl)ethyl acetate is an organic compound with the molecular formula C7H16O2Si. It is a colorless liquid that is often used in organic synthesis due to its unique properties. The compound is known for its stability and ability to act as a silylating agent, making it valuable in various chemical reactions.

Vorbereitungsmethoden

2-(Trimethylsilyl)ethyl acetate can be synthesized through several methods:

Reformatsky Reaction: This method involves the reaction of ethyl bromoacetate with zinc, followed by the reaction with chlorotrimethylsilane.

Grignard Reaction: Another method involves the reaction of the Grignard reagent formed from (chloromethyl)trimethylsilane with paraformaldehyde.

Industrial Production: Industrially, the compound can be produced by treating ethyl acetate with triphenylmethylsodium followed by chlorotrimethylsilane.

Analyse Chemischer Reaktionen

Esterification Reactions

Esterification is one of the primary reactions involving 2-(trimethylsilyl)ethyl acetate, where it reacts with carboxylic acids to form silyl esters. The reaction can be catalyzed by various acids or conducted under promoter-free conditions.

-

Mechanism : The reaction involves the formation of a β-silyl stabilized carbocation, which can be trapped by carboxylic acids, leading to the formation of the desired ester product. This process is facilitated by the presence of the trimethylsilyl group, which stabilizes the carbocation intermediate due to hyperconjugation.

-

Experimental Findings : In studies using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate as a reagent, esterification reactions yielded high conversions without the need for external promoters or catalysts. For instance, complete conversion was observed when refluxing carboxylic acids with the imidate in toluene, resulting in yields around 81% after hydrolysis of excess imidate .

Condensation Reactions

The compound also participates in condensation reactions where it can serve as a silylating agent for enolizable aldehydes and ketones. The introduction of the trimethylsilyl group enhances the stability and reactivity of these compounds during subsequent reactions.

-

Applications : This property is particularly useful in organic synthesis for protecting carbonyl groups or enhancing their reactivity towards specific reagents .

Fluoride-Initiated Reactions

Fluoride ions can initiate reactions involving this compound, leading to the generation of sulfenate species from sulfoxides derived from the compound. These reactions underscore the versatility of this compound in various synthetic pathways.

-

Observations : Research indicates that while fluoride can facilitate these transformations, certain conditions are necessary to avoid decomposition of intermediates .

Comparison of Silylation Agents

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylsilyl acetate | (CH₃)₃SiOCOCH₃ | Commonly used as a protecting group |

| Ethyl acetate | C₂H₅OCOCH₃ | Widely used solvent; lacks silicon functionality |

| Trimethylsilylethyl imidate | (CH₃)₃SiCH₂C(=N)O | Effective for direct ester formation without catalysts |

Wissenschaftliche Forschungsanwendungen

Overview

- Chemical Formula : C7H16O2Si

- Molecular Weight : 160.29 g/mol

- CAS Number : 16046-10-9

Organic Synthesis

2-(Trimethylsilyl)ethyl acetate serves as a versatile reagent in organic synthesis. It is primarily utilized for:

- Silylation of Enolizable Aldehydes and Ketones : The compound acts as a silylating agent, enhancing the stability of reactive intermediates and facilitating further transformations .

- Synthesis of Ethyl-2,2-dibromo-2-(trimethylsilyl)acetate : This process is crucial for generating complex organic molecules with specific functionalities .

Protecting Group in Organic Chemistry

The compound is employed as a protecting group for carboxylic acids. This application is vital as it allows chemists to temporarily mask reactive sites during multi-step syntheses, which can be cleaved under mild conditions without affecting other functional groups.

Polymer Chemistry

In polymer chemistry, this compound is used in the preparation of silicon-based polymers. Its properties facilitate the formation of stable polymers with unique characteristics, which are valuable in various industrial applications.

Selective Reactions under Batch and Continuous Flow Conditions

A study investigated the selective reactions of ethyl 2-(trimethylsilyl)acetate using tetrabutylammonium activators. The research demonstrated successful synthesis of β-hydroxy esters through the addition reactions with various aldehydes and ketones. The use of catalytic amounts of tetrabutylammonium acetate was pivotal in achieving high yields under both batch and continuous flow conditions .

| Reaction Type | Substrate | Product | Yield |

|---|---|---|---|

| Addition | Aldehydes | β-Hydroxy Esters | High |

| Olefination | Ketones | α,β-Unsaturated Esters | High |

Esterification Reactions with Imidates

Another study explored the use of this compound in esterification reactions without exogenous promoters or catalysts. The research highlighted that heating carboxylic acids with imidates derived from this compound resulted in high yields of desired esters under optimized conditions .

Wirkmechanismus

The mechanism of action of 2-(Trimethylsilyl)ethyl acetate involves the formation of a β-silyl carbocation intermediate during its reactions. This intermediate is crucial in the transformation processes, such as esterification and desilylation . The compound’s silyl group provides steric protection and enhances the stability of the intermediate, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

2-(Trimethylsilyl)ethyl acetate can be compared with other similar compounds, such as:

2-(Trimethylsilyl)ethanol: This compound is used as a silylating agent and has similar applications in organic synthesis.

Trimethylsilylacetylene: Used in Sonogashira couplings, this compound prevents further coupling reactions and can be cleaved to form phenylacetylene derivatives.

2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: This compound is used for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst.

This compound stands out due to its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Biologische Aktivität

2-(Trimethylsilyl)ethyl acetate (TMS ethyl acetate) is a silicon-containing organic compound with the formula CHOSi. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Before delving into biological activities, it is essential to understand the chemical structure and properties of TMS ethyl acetate:

- Molecular Formula : CHOSi

- Molecular Weight : 160.28 g/mol

- Density : Approximately 902 kg/m³.

1. Antimicrobial Properties

Recent studies have indicated that TMS ethyl acetate exhibits notable antimicrobial activity. A study published in MDPI highlighted its efficacy against various bacterial strains, suggesting that it could serve as a potential antimicrobial agent in pharmaceutical applications .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

2. Insecticidal Activity

TMS ethyl acetate has also been investigated for its insecticidal properties. A patent (EP0566455A1) noted that compounds derived from TMS ethyl acetate exhibited significant insecticidal activity against pests like Spodoptera littoralis and Rhipicephalus species at concentrations as low as 100 ppm . This suggests potential applications in agricultural pest control.

3. Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of TMS ethyl acetate on cancer cell lines. In a study assessing various silicon-based compounds, TMS ethyl acetate demonstrated selective cytotoxicity against certain cancer cell lines, indicating that it may possess anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The mechanism through which TMS ethyl acetate exerts its biological effects is not fully elucidated; however, preliminary studies suggest that it may inhibit specific enzymes involved in critical metabolic pathways. For instance, its interaction with acetylcholinesterase has been noted, which could be relevant for both insecticidal and potential neuroprotective applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TMS ethyl acetate was tested against standard microbial strains. The results indicated significant growth inhibition, particularly at higher concentrations, supporting its use as a natural preservative in food products.

Case Study 2: Insecticidal Applications

Field trials conducted on crops treated with formulations containing TMS ethyl acetate showed a marked reduction in pest populations compared to untreated controls. This highlights its potential as an eco-friendly alternative to synthetic pesticides.

Eigenschaften

IUPAC Name |

2-trimethylsilylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-7(8)9-5-6-10(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQFCHRCTZAAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884865 | |

| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16046-10-9 | |

| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16046-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016046109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trimethylsilyl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.